molecular formula C44H66F3N13O12 B10821334 Saralasin TFA Salt

Saralasin TFA Salt

Cat. No.: B10821334
M. Wt: 1026.1 g/mol
InChI Key: MSJJUBUOJZCFIK-LYHTUURTSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Saralasin trifluoroacetate salt can be synthesized through solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate salt form is obtained by treating the peptide with trifluoroacetic acid to remove protecting groups and cleave the peptide from the resin .

Industrial Production Methods

Industrial production of saralasin trifluoroacetate salt follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Saralasin trifluoroacetate salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various amino acid derivatives for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to maintain the integrity of the peptide .

Major Products Formed

The major products formed from these reactions include modified peptides with altered biological activity, which are used to study the structure-activity relationship of angiotensin II receptor antagonists .

Scientific Research Applications

Saralasin trifluoroacetate salt has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Employed in research on angiotensin II receptors and their role in cardiovascular physiology.

    Medicine: Investigated for its potential therapeutic effects in treating hypertension and related cardiovascular diseases.

    Industry: Utilized in the development of new peptide-based drugs and diagnostic tools

Mechanism of Action

Saralasin trifluoroacetate salt exerts its effects by competitively binding to angiotensin II receptors, thereby inhibiting the action of angiotensin II. This leads to a decrease in vasoconstriction and blood pressure. The compound has partial agonistic activity, meaning it can also activate the receptor to a lesser extent . The molecular targets involved include the type-1 and type-2 angiotensin II receptors, which play a crucial role in regulating blood pressure and fluid balance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Saralasin trifluoroacetate salt is unique due to its partial agonistic activity, which distinguishes it from other angiotensin II receptor antagonists that typically act as pure antagonists. This partial agonistic activity allows for more nuanced modulation of the angiotensin II receptor, providing valuable insights into receptor function and potential therapeutic applications .

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H65N13O10.C2HF3O2/c1-22(2)33(53-35(58)28(50-32(57)20-45-6)9-7-15-47-42(43)44)38(61)51-29(17-25-11-13-27(56)14-12-25)36(59)54-34(23(3)4)39(62)52-30(18-26-19-46-21-48-26)40(63)55-16-8-10-31(55)37(60)49-24(5)41(64)65;3-2(4,5)1(6)7/h11-14,19,21-24,28-31,33-34,45,56H,7-10,15-18,20H2,1-6H3,(H,46,48)(H,49,60)(H,50,57)(H,51,61)(H,52,62)(H,53,58)(H,54,59)(H,64,65)(H4,43,44,47);(H,6,7)/t24-,28-,29-,30-,31-,33-,34-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJJUBUOJZCFIK-LYHTUURTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H66F3N13O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1026.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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